molecular formula C9H8N2OS B8555157 1-Oxoisoindolin-4-carbothioamide

1-Oxoisoindolin-4-carbothioamide

Cat. No.: B8555157
M. Wt: 192.24 g/mol
InChI Key: BNPJWSHRMGQVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxoisoindolin-4-carbothioamide is a heterocyclic compound featuring an isoindolinone core substituted at the 4-position with a carbothioamide (-C(S)NH₂) group. The isoindolinone scaffold is widely studied due to its pharmacological relevance, including anti-inflammatory, analgesic, and herbicidal activities . The carbothioamide group introduces distinct electronic and steric properties compared to its carboxamide (-C(O)NH₂) analogs, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

1-oxo-2,3-dihydroisoindole-4-carbothioamide

InChI

InChI=1S/C9H8N2OS/c10-8(13)5-2-1-3-6-7(5)4-11-9(6)12/h1-3H,4H2,(H2,10,13)(H,11,12)

InChI Key

BNPJWSHRMGQVSG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2C(=S)N)C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism and Functional Group Effects

The substitution position (2- vs. 4-) and functional group (carboxamide vs. carbothioamide) significantly alter molecular properties:

Property 1-Oxoisoindoline-2-carboxamide 1-Oxoisoindolin-4-carbothioamide (Inferred)
Substituent Position 2-position 4-position
Functional Group Carboxamide (-C(O)NH₂) Carbothioamide (-C(S)NH₂)
Bond Lengths (Å) Aromatic ring: 1.379–1.392 Similar range expected, but S may elongate C-S bonds (~1.81 Å)
Bond Angles (°) Aromatic ring: 118.1–121.2 Slight distortion due to steric bulk of S
Hydrogen Bonding Intramolecular N–H···O (six-membered ring) Weaker N–H···S interactions likely
Planarity Max. deviation: -0.028 Å (N2) Reduced planarity due to larger S atom
Solubility Soluble in DMSO, DMF, acetone Lower solubility in polar solvents due to S
Melting Point 493 K Likely lower (thioamides generally < carboxamides)

Key Observations :

  • Positional Effects : The 4-substitution in carbothioamide may disrupt π-π stacking (centroid distance of 3.638 Å in 2-carboxamide ) due to steric hindrance from sulfur.
  • Electronic Effects : The thioamide group reduces electronegativity at the carbonyl-equivalent position, altering dipole moments and intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.